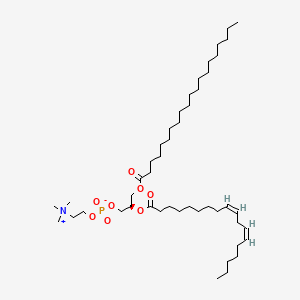
1-eicosanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC(20:0/18:2(9Z,12Z)) is a phosphatidylcholine 38:2 which carries an icosanoyl group at position 1 and a (6Z,9Z)-18-oxooctadeca-6,9-dien-18-yl group at position 2.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Regioselective and Stereoselective Synthesis: A combination of lipoxygenase-catalysed peroxidation, lipase-catalysed stearoylation, and dicyclohexyl carbodiimide-mediated esterification has been used to synthesize a related diacylglycerophosphocholine hydroperoxide without contamination by regio- and stereo-chemical isomers (Baba et al., 1990).
- Facile Synthesis of Unsaturated Fatty Acids: The synthesis of delta 5,9 fatty acids and related novel phospholipids from commercially available substances has been demonstrated, providing a pathway for producing unsymmetrical phospholipids with saturated fatty acids at the sn-1 position and delta 5,9 fatty acids at the sn-2 position (Carballeira et al., 1999).
Applications in Biochemistry and Biophysics
- Studying Ion Channels: Investigations have shown that certain ether-linked phospholipids can interact with plasma membrane ion channels and modulate their function, suggesting potential applications in understanding cellular mechanisms (Potier et al., 2011).
- Analyzing the Phase Transition of Phosphatidylcholines: Studies involving UV and differential scanning calorimetry (DSC) have been conducted to understand the phase transitions in mixtures of phosphatidylcholines and fatty acids, contributing to the understanding of lipid membrane behaviors (Hasegawa et al., 1991).
Biomedical and Pharmaceutical Research
- Neurotrophic Effects: Research has identified certain phospholipids isolated from Bombycis corpus, including variations of sn-glycero-3-phosphorylcholine, which may exert neurotrophic effects by stimulating NGF synthesis in astrocytes, indicating potential therapeutic applications (Kwon et al., 2003).
- Liposome Polymerization and Drug Delivery: The synthesis and polymerization of liposomes under mild conditions using compounds like 1,2-bis[t2-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine have been explored, suggesting applications in drug delivery systems (Sadownik et al., 1986).
Lipid Oxidation and Analysis
- Studying Lipid Oxidation Processes: Investigations into the oxidation of phospholipids, including dioleoyl-sn-glycero-3-phosphocholine, have provided insights into the behavior and decomposition pathways of phospholipids in high-temperature water, which is relevant for understanding lipid oxidation in various environments (Changi et al., 2012).
Propiedades
Fórmula molecular |
C46H88NO8P |
|---|---|
Peso molecular |
814.2 g/mol |
Nombre IUPAC |
[(2R)-3-icosanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h15,17,21,24,44H,6-14,16,18-20,22-23,25-43H2,1-5H3/b17-15-,24-21-/t44-/m1/s1 |
Clave InChI |
KXXLFCAPKGRXBT-FMJYHZMHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


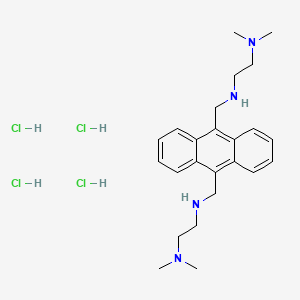
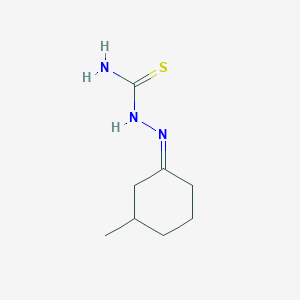
![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
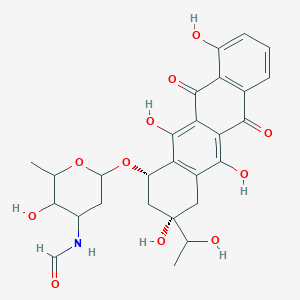
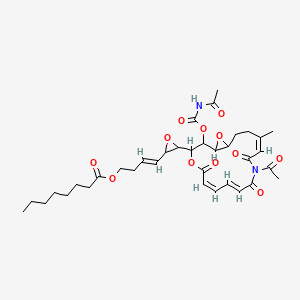
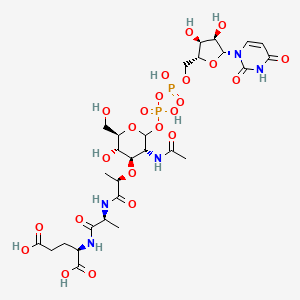
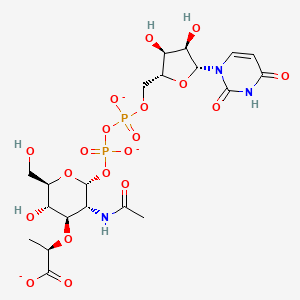
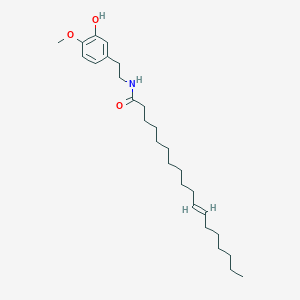
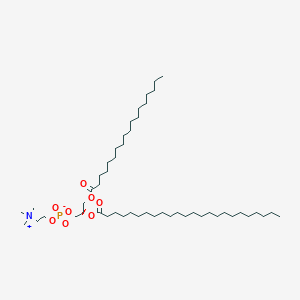
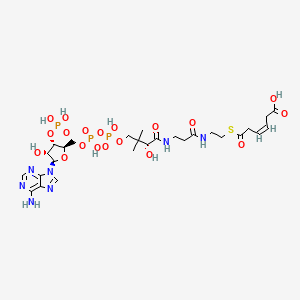
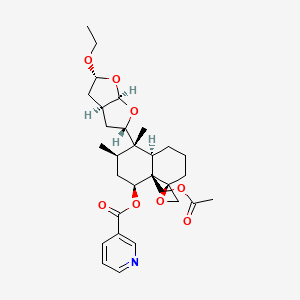
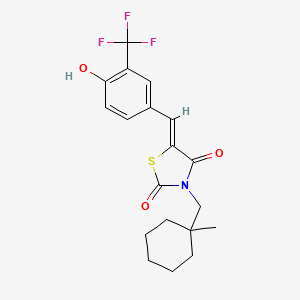
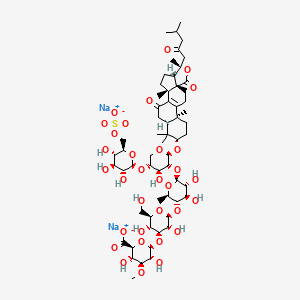
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
